3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound with the molecular formula C13H15BN2O4. It is a derivative of benzonitrile, featuring a nitro group and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:
Borylation: The incorporation of the dioxaborolane moiety through a borylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the nitration and borylation processes.
Types of Reactions:
Oxidation: The nitro group can undergo further oxidation under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Palladium catalysts and bases like potassium carbonate in an organic solvent.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of biaryl compounds.
Scientific Research Applications
3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its reactivity with various reagents. The nitro group can act as an electron-withdrawing group, influencing the reactivity of the compound. The dioxaborolane moiety can participate in cross-coupling reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
- 3-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness: 3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the specific positioning of the nitro and dioxaborolane groups, which influence its reactivity and applications in organic synthesis and materials science.
Properties
IUPAC Name |
3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O4/c1-12(2)13(3,4)20-14(19-12)10-5-9(8-15)6-11(7-10)16(17)18/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBZZEWSMUSYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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